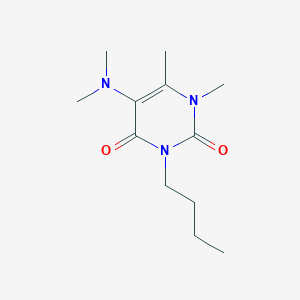
Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of uracil, a nitrogen-containing heterocyclic compound that is a component of RNA. The addition of butyl and dimethylamino groups to uracil gives rise to a compound with unique properties, making it a valuable tool in scientific research.
作用機序
The mechanism of action of Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl- involves its ability to interact with DNA. Specifically, this compound binds to DNA through intercalation, which involves the insertion of the compound between the base pairs of DNA. This interaction results in the fluorescence of the compound, making it a useful tool for the detection of DNA damage.
生化学的および生理学的効果
In addition to its applications in scientific research, Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl- has been shown to have biochemical and physiological effects. For example, this compound has been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl- is its high sensitivity and specificity for detecting DNA damage. Additionally, this compound is relatively easy to synthesize and can be used in a wide range of experimental conditions. However, there are also limitations to the use of this compound, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and use.
将来の方向性
There are many potential future directions for research involving Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl-. One area of research involves the development of new fluorescent probes based on this compound for the detection of other types of DNA damage. Additionally, there is potential for the use of this compound in the development of new therapies for diseases related to oxidative stress. Overall, the unique properties of Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl- make it a valuable tool in scientific research with many potential applications in the future.
合成法
The synthesis of Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl- is a complex process that requires specialized equipment and expertise. One of the most common methods for synthesizing this compound is through the reaction of butyl 2-bromoacetate with 5-amino-1,6-dimethyluracil, followed by the addition of dimethylamine. This reaction results in the formation of Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl- as a white crystalline solid.
科学的研究の応用
Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl- has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of DNA damage. This is due to the fact that Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl- has a high affinity for damaged DNA, making it an effective tool for detecting and monitoring DNA damage.
特性
CAS番号 |
102613-20-7 |
|---|---|
製品名 |
Uracil, 3-butyl-5-(dimethylamino)-1,6-dimethyl- |
分子式 |
C12H21N3O2 |
分子量 |
239.31 g/mol |
IUPAC名 |
3-butyl-5-(dimethylamino)-1,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H21N3O2/c1-6-7-8-15-11(16)10(13(3)4)9(2)14(5)12(15)17/h6-8H2,1-5H3 |
InChIキー |
MOSBBDDOEFPVLI-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C(=C(N(C1=O)C)C)N(C)C |
正規SMILES |
CCCCN1C(=O)C(=C(N(C1=O)C)C)N(C)C |
その他のCAS番号 |
102613-20-7 |
同義語 |
3-butyl-5-dimethylamino-1,6-dimethyl-pyrimidine-2,4-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




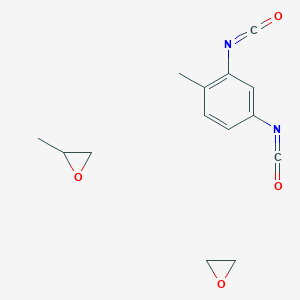
![2-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B9163.png)
![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)
![Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI)](/img/structure/B9166.png)
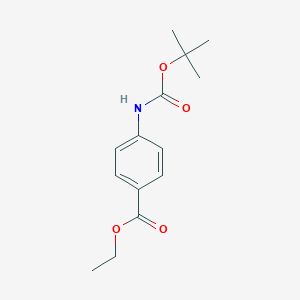
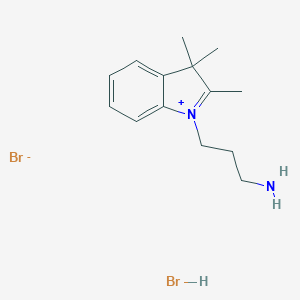


![Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI)](/img/structure/B9178.png)
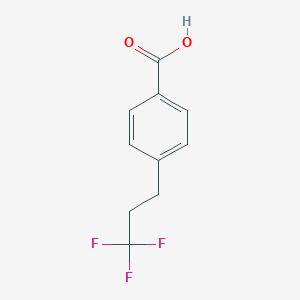
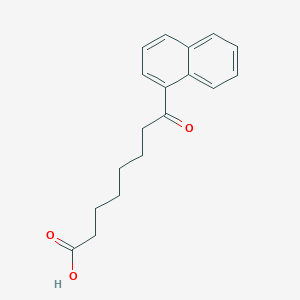
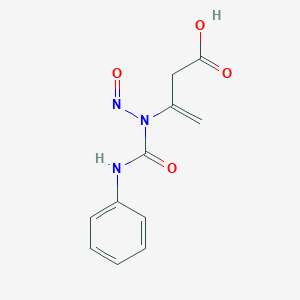
![(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid](/img/structure/B9184.png)